molecular formula C15H29NO6 B11703869 Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate

Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate

Katalognummer: B11703869
Molekulargewicht: 319.39 g/mol
InChI-Schlüssel: RHIBEJHUVMPOSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate is a chemical compound with the molecular formula C15H29NO6. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate typically involves the reaction of 1,4,7,10-tetraoxa-13-azacyclopentadecane with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure provide multiple coordination sites for metal ions, allowing for the formation of stable chelates. This property is particularly useful in applications such as ion transport, where the compound can facilitate the movement of metal ions across membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate is unique due to the presence of the butyl ester group, which enhances its solubility and allows for additional functionalization. This makes it more versatile in various applications compared to its similar counterparts .

Eigenschaften

Molekularformel

C15H29NO6

Molekulargewicht

319.39 g/mol

IUPAC-Name

butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate

InChI

InChI=1S/C15H29NO6/c1-2-3-6-22-15(17)16-4-7-18-9-11-20-13-14-21-12-10-19-8-5-16/h2-14H2,1H3

InChI-Schlüssel

RHIBEJHUVMPOSC-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)N1CCOCCOCCOCCOCC1

Löslichkeit

>47.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.